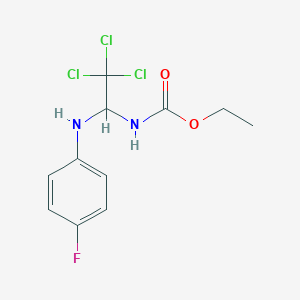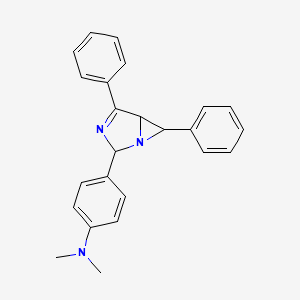
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Diphenyl-1,3-diazabicyclo(310)hex-3-EN-2-YL)-N,N-dimethylaniline is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves multiple steps, starting with the formation of the bicyclic core. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline stands out due to its unique bicyclic structure and the specific functional groups attached to it. Similar compounds include:
- Ethyl 4-{4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl}benzoate
- Other diazabicyclohexane derivatives
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
CAS No. |
767292-30-8 |
|---|---|
Molecular Formula |
C24H23N3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-(4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H23N3/c1-26(2)20-15-13-19(14-16-20)24-25-21(17-9-5-3-6-10-17)23-22(27(23)24)18-11-7-4-8-12-18/h3-16,22-24H,1-2H3 |
InChI Key |
RSXWXEAYFFVBFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N=C(C3N2C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)

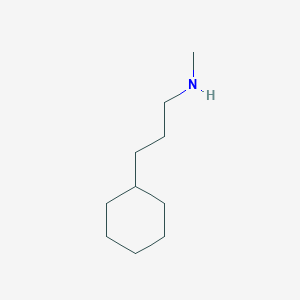
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)
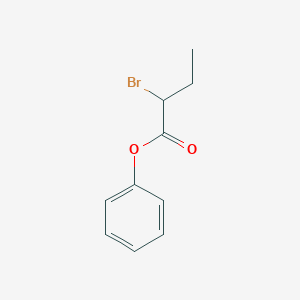

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

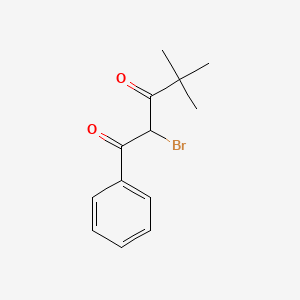

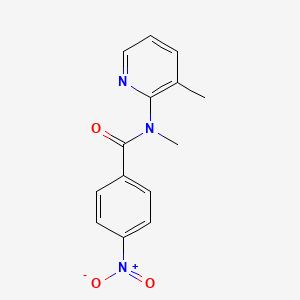
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
